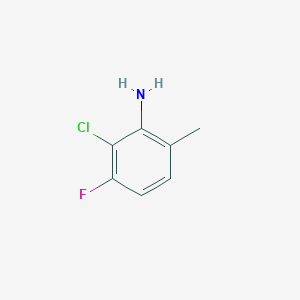

2-Chloro-3-fluoro-6-methylaniline

Description

Halogenated anilines represent a cornerstone class of compounds in chemical research and industry. Their unique properties, imparted by the presence of one or more halogen atoms on the aniline (B41778) ring, make them highly versatile and valuable chemical intermediates.

Aniline is an organic compound with the formula C₆H₅NH₂. It consists of a phenyl group attached to an amino group (-NH₂), making it the simplest aromatic amine. nih.gov Compounds derived from aniline by replacing one or more hydrogen atoms on the benzene (B151609) ring with other functional groups are known as substituted anilines. google.com

The classification and naming of these derivatives follow the systematic rules of IUPAC nomenclature:

Classification : Amines are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic substituents attached directly to the nitrogen atom. bldpharm.com Aniline and its ring-substituted derivatives like 2-Chloro-3-fluoro-6-methylaniline are primary amines, as the nitrogen is bonded to one aryl group and two hydrogen atoms. bldpharm.com

Nomenclature : The IUPAC system retains the common name "aniline" as the parent name. google.com Substituents on the benzene ring are identified by name and position. The positions are indicated by numbers, with the carbon atom bearing the amino group designated as position 1. chemicalbook.com Alternatively, for di-substituted rings, the prefixes ortho- (positions 2,6), meta- (positions 3,5), and para- (position 4) are used to describe the relationship between the substituents. google.com For rings with more than two substituents, numerical locants are required. nih.gov

Following these rules, the compound of focus is named This compound . This name precisely describes an aniline core with a chlorine atom at position 2, a fluorine atom at position 3, and a methyl group at position 6.

Halogenated aromatic amines, including halogenated anilines, are of critical importance in modern organic synthesis. They serve as versatile building blocks for constructing more complex molecules. Their significance stems from several key factors:

Synthetic Handles for Cross-Coupling Reactions : The halogen atoms (Cl, Br, I) on the aromatic ring are excellent "handles" for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Precursors for Bioactive Molecules : Aryl halides are common substructures in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. nih.gov Many FDA-approved drugs contain halogen atoms, which can enhance or modulate the therapeutic properties of the molecule. google.com The introduction of halogens can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. google.com

Intermediates in Industry : Beyond pharmaceuticals, halogenated anilines are crucial intermediates in the dye industry and in the manufacturing of advanced materials. nih.govgoogle.com

The strategic placement of halogens on an aniline ring allows chemists to fine-tune the electronic properties and reactivity of the molecule, guiding subsequent chemical transformations with high selectivity.

This compound is a polysubstituted aniline available commercially as a chemical intermediate. Its molecular structure suggests it is designed for use in multi-step organic synthesis.

| Property | Value |

| CAS Number | 1699346-21-8 |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| MDL Number | MFCD28751719 |

Data sourced from chemical supplier catalogs.

While detailed studies on the specific chemical transformations of this compound are not prevalent in publicly accessible research literature, its chemical context can be understood by examining its structural analogue, 2-chloro-6-methylaniline (B140736) (CAS 87-63-8). This closely related compound is a well-documented and critical intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib , a significant anti-cancer medication. chemicalbook.com In the synthesis of Dasatinib, the amino group of 2-chloro-6-methylaniline is used to form a key amide bond with a thiazole (B1198619) carboxylic acid derivative. chemicalbook.com

Given this precedent, it can be inferred that this compound is intended for similar chemical transformations. The amino group can participate in reactions like diazotization (to introduce other functional groups) or acylation to form amides, while the chloro substituent can be used in cross-coupling reactions. chemicalbook.com

The primary research area for this compound is its application as a specialized building block in medicinal chemistry and organic synthesis. The presence of three different substituents (chloro, fluoro, and methyl) in specific positions makes it a valuable precursor for creating highly functionalized and complex target molecules.

The key feature distinguishing this compound from its more widely documented analogue is the fluorine atom at the 3-position. The introduction of fluorine is a well-established strategy in modern drug discovery. google.com Research involving this compound is likely focused on:

Synthesis of Novel Pharmaceutical Analogues : Researchers may use this compound to synthesize fluorinated versions of known biologically active molecules, such as kinase inhibitors like Dasatinib. google.com The goal would be to investigate if the fluorine atom improves the pharmacological profile, for instance, by enhancing metabolic stability (blocking a site of metabolism), increasing binding affinity to the target protein, or altering the compound's acidity (pKa). google.com

Development of New Agrochemicals : Like other substituted anilines, it could serve as a starting material for novel herbicides or fungicides.

Materials Science : Its use in creating new polymers or dye molecules with specific properties is also a potential area of investigation.

In essence, research on this compound is driven by the pursuit of new chemical entities with potentially improved or novel properties, leveraging the unique electronic and steric characteristics imparted by its trifunctionalized aromatic ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-6-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXRMLUPYHFXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Fluoro 6 Methylaniline and Analogues

Directed Halogenation of 3-Fluoro-6-methylaniline Precursors

To overcome the challenge of regioselectivity, various strategies have been developed. One approach is the use of directing groups that can guide the halogenating agent to a specific position on the aromatic ring. While not specifically detailed for 3-fluoro-6-methylaniline, methods for the meta-C–H chlorination of anilines using a palladium catalyst and a norbornene mediator have been developed. nih.gov The identification of a specific pyridone-based ligand was crucial for the success of this meta-selective chlorination. nih.gov

Another strategy involves the use of specific solvent systems to influence the regioselectivity. For example, the use of ionic liquids as solvents for the chlorination of unprotected anilines with copper(II) chloride has been shown to provide high yields and high regioselectivity for para-substitution under mild conditions. beilstein-journals.org

Investigation of Selectivity Control in Chlorination and Fluorination

Controlling the selectivity in the halogenation of anilines is a key area of research. The choice of halogenating agent, catalyst, and reaction conditions all play a crucial role in determining the isomeric distribution of the products. For instance, organocatalytic methods, such as the use of a secondary ammonium (B1175870) chloride salt, have been developed for the highly ortho-selective chlorination of anilines. nih.govresearchgate.net

The use of fluorinated alcohols, like hexafluoroisopropanol (HFIP), as a solvent has also been shown to promote regioselective halogenation of arenes with N-halosuccinimides, yielding a variety of halogenated arenes with high regioselectivity. nih.gov Furthermore, chlorination of anilines in a hydrofluoric acid medium has been explored, which can facilitate the reaction and subsequent separation of the product. google.com

| Method | Reagents/Catalyst | Selectivity | Reference |

| Pd-catalyzed C-H chlorination | Pd catalyst, norbornene mediator, pyridone ligand | meta-selective | nih.gov |

| Chlorination in ionic liquid | CuCl2 | para-selective | beilstein-journals.org |

| Organocatalytic chlorination | Secondary ammonium chloride salt | ortho-selective | nih.govresearchgate.net |

| Halogenation in fluorinated alcohol | N-halosuccinimides in HFIP | High regioselectivity | nih.gov |

Ortholithiation-Based Synthetic Routes to Substituted Anilines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orgnih.gov This creates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org

Directed Metalation Strategies for Aniline (B41778) Derivatives

The amino group in aniline is a potent activating group and an ortho, para-director in electrophilic aromatic substitutions. However, direct metalation of the unprotected amino group is often challenging. To overcome this, the amino group is typically converted into a more effective DMG. nih.gov Common directing groups for anilines include N-pivaloyl, N-Boc (tert-butoxycarbonyl), and N,N-dialkylcarbamoyl groups. acs.orgacs.org These groups enhance the acidity of the ortho protons and coordinate with the lithium reagent, facilitating selective deprotonation. wikipedia.orgnih.gov For instance, N-Boc-aniline can be effectively lithiated at the ortho position. nih.govacs.org The choice of the directing group can significantly influence the efficiency and selectivity of the metalation reaction.

A practical synthesis of 2-chloro-6-methylaniline (B140736) has been developed utilizing an ortholithiation-based approach. acs.org This highlights the utility of DoM in preparing specifically substituted anilines that may be difficult to access through other methods. The use of a directing group allows for the precise installation of substituents at the positions flanking the amino group.

Sequential Functionalization via Organolithium Intermediates

A key advantage of the DoM strategy is the ability to perform sequential functionalizations by trapping the initially formed organolithium intermediate with an electrophile, followed by a second metalation/electrophile quench cycle if another acidic proton is available. This allows for the controlled, stepwise introduction of multiple substituents onto the aromatic ring.

For example, a one-pot method for the conversion of phenylisocyanate into ortho-functionalized aniline derivatives proceeds through the selective ortho-metalation of a transient, highly hindered N,N-dialkyl-N′-aryl urea (B33335). organic-chemistry.org This transient urea acts as a synthetic equivalent of a 2-lithio-phenylisocyanate intermediate. The process involves the in situ generation of the urea, followed by deprotonation, ortho-metalation, quenching with an electrophile, and subsequent release of the isocyanate to yield a variety of ortho-substituted products. organic-chemistry.org This methodology demonstrates the versatility of using organolithium intermediates for the synthesis of complex aniline derivatives.

Multi-Step Conversions from Diverse Starting Materials

The synthesis of specifically substituted anilines like 2-Chloro-3-fluoro-6-methylaniline can also be achieved through multi-step reaction sequences starting from readily available precursors. These routes often involve a combination of functional group transformations, aromatic substitutions, and rearrangement reactions.

Synthesis from Benzoic Acid Derivatives

Benzoic acid and its derivatives are common starting materials for the synthesis of anilines. A general strategy involves the conversion of the carboxylic acid group into an amino group. One common method is the Curtius rearrangement, where an acyl azide, derived from the carboxylic acid, rearranges to an isocyanate, which can then be hydrolyzed to the corresponding aniline. organic-chemistry.org

Alternatively, benzoic acid can be converted to benzamide (B126), which then undergoes the Hofmann rearrangement to yield aniline. quora.comdoubtnut.com This reaction involves treating the benzamide with bromine in a basic solution. doubtnut.comyoutube.com A specific example is the synthesis of aniline from benzoic acid by first converting the benzoic acid to benzamide and then subjecting it to the Hofmann bromamide (B1595942) degradation. quora.com

A patented method for the preparation of 2-chloro-6-methylaniline starts from 3-chloro-5-methyl-4-nitroaniline. google.com This process involves a diazotization reaction to remove the amino group, followed by reduction of the nitro group. Although not starting from a benzoic acid, this illustrates a multi-step synthesis from a substituted aniline precursor.

Preparative Routes Involving Rearrangement Reactions

Rearrangement reactions are a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. In the context of aniline synthesis, the Hofmann, Curtius, and Schmidt rearrangements are particularly important for converting carboxylic acid derivatives into primary amines. organic-chemistry.orgquora.comyoutube.com

The Hofmann rearrangement of benzamide, for instance, proceeds through the formation of an N-bromoamide intermediate which, upon deprotonation, rearranges to an isocyanate. youtube.com This isocyanate is then hydrolyzed to the aniline. The reaction is typically carried out using bromine and sodium hydroxide. doubtnut.comyoutube.com

Another relevant rearrangement is the thermal rearrangement of N-alkylanilines. For example, N-benzylaniline, when heated, can undergo rearrangement to form ortho- and para-benzylanilines, suggesting a free radical mechanism. cdnsciencepub.com While not a direct route to the target compound, this illustrates the types of rearrangements that substituted anilines can undergo.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions, including temperature, solvent, catalyst, and stoichiometry of reagents. For the synthesis of 2-chloro-6-methylaniline, a patented one-pot method starting from 3-chloro-5-methyl-4-nitroaniline highlights the importance of controlled conditions. google.com

The table below summarizes the key steps and conditions for this optimized synthesis.

| Step | Reactants | Reagents | Temperature | Key Parameters |

| 1. Diazotization | 3-chloro-5-methyl-4-nitroaniline | H₂SO₄, NaNO₂ | 0-5 °C | Molar ratio of starting material to H₂SO₄ to NaNO₂ is 1:(3-4):(1.0-1.1) |

| 2. Reduction of Diazonium Salt | Intermediate from Step 1 | H₃PO₂ | 0-5 °C | Molar ratio of starting material to H₃PO₂ is 1:(6-7) |

| 3. Reduction of Nitro Group | Intermediate from Step 2 | Fe powder | 85-95 °C | Molar ratio of starting material to Fe powder is 1:(2.5-4.0) |

This data is based on a patented method for the synthesis of 2-chloro-6-methylaniline. google.com

Solvent Effects and Reaction Medium Selection

The choice of solvent or reaction medium is paramount in the synthesis of halogenated anilines, as it can significantly influence reaction rates, selectivity, and ease of product isolation. The reduction of nitroarenes is often performed in a variety of solvents, with the selection depending on the specific reducing agent and catalyst employed.

For the catalytic hydrogenation of chlorinated nitroaromatic compounds, solvents ranging from alcohols (like methanol (B129727) and ethanol) to hydrocarbons and polar aprotic solvents have been utilized. google.comrsc.org In the synthesis of an analogue, 5-amino-2-chlorotoluene, from 2-chloro-5-nitro-toluene, methanol was used as the solvent for catalytic hydrogenation with a sulfited platinum catalyst, achieving a high yield. researchgate.net The use of aqueous media, particularly for reductions using metal powders like iron, is also common and aligns with the principles of green chemistry. A patent for the preparation of 2-chloro-6-methylaniline describes a one-pot process where water is the solvent for both a diazotization-reduction step and a subsequent iron powder reduction. google.com

In some cases, solvent-free conditions are preferable, especially in industrial settings, to reduce waste and simplify processing. The hydrogenation of 2-chloro-6-nitrotoluene (B1664060) to 3-chloro-2-methylaniline (B42847) has been successfully carried out under solvent-free conditions using a palladium-on-carbon (Pd/C) catalyst. nih.gov

The table below summarizes the impact of different solvents on the synthesis of various aniline analogues, highlighting the versatility of solvent selection in these transformations.

| Aniline Product (Analogue) | Reaction Type | Solvent | Key Findings/Yield | Reference |

|---|---|---|---|---|

| 3-Chloro-2-methylaniline | Catalytic Hydrogenation | Solvent-free | High selectivity with <1.2% dehalogenation. | nih.gov |

| 2-Chloro-6-methylaniline | Diazotization-Reduction & Fe Reduction | Water | One-pot synthesis with an 82.5% yield, meets green chemistry requirements. | google.com |

| 5-Amino-2-chlorotoluene | Catalytic Hydrogenation | Methanol | 95% yield with a sulfited platinum catalyst. | researchgate.net |

| 3-Chloro-2-methylaniline | Reduction with Sulfur | N,N-dimethylformamide (DMF) | Safe and mild conditions, suitable for industrial production. | google.com |

| 2,4,6-Trichloroaniline | Chlorination | Acetonitrile | N-Chlorosuccinimide (NCS) used as the chlorinating agent. | tandfonline.com |

Catalyst and Reagent System Development

The development of effective catalyst and reagent systems is central to the efficient synthesis of halogenated anilines. The choice of catalyst is critical for maximizing the yield of the desired aniline while suppressing the formation of byproducts from dehalogenation.

Catalytic Hydrogenation: Noble metal catalysts, particularly palladium and platinum supported on materials like activated carbon (Pd/C, Pt/C), are widely used for the hydrogenation of nitroarenes. google.comnih.gov For the hydrogenation of 2-chloro-6-nitrotoluene, a Pd-only catalyst on activated carbon showed high selectivity. nih.gov The performance of these catalysts can be tuned by factors such as metal-support interactions and the presence of catalyst modifiers or inhibitors to prevent dehalogenation. google.com For instance, the use of sulfited platinum catalysts has been shown to be effective in reducing chlorinated nitrotoluenes. researchgate.net

Non-noble metal catalysts, such as those based on iron or nickel (e.g., Raney Nickel), offer a more cost-effective alternative. googleapis.com Iron powder, often used in acidic media (like acetic acid or hydrochloric acid), is a classic and robust reagent for the reduction of nitro groups and is still widely used in industrial processes. google.com

Other Reducing Agents: Besides catalytic hydrogenation with H₂, other reduction methods are also employed. These include transfer hydrogenation using hydrogen donors like hydrazine (B178648) hydrate (B1144303) or formic acid. researchgate.net A method using sulfur and sodium bicarbonate in N,N-dimethylformamide has been patented for the production of 3-chloro-2-methylaniline, highlighting a non-hydride-based reduction system. google.com

The following table provides an overview of various catalyst and reagent systems used in the synthesis of aniline analogues.

| Aniline Product (Analogue) | Catalyst/Reagent System | Key Features | Reference |

|---|---|---|---|

| 3-Chloro-2-methylaniline | Pd/C, H₂ | High selectivity, solvent-free conditions possible. | nih.gov |

| 2-Chloro-6-methylaniline | NaNO₂/H₃PO₂ then Fe/H₂O/H₂SO₄ | One-pot reaction, mild conditions, high yield. | google.com |

| 5-Amino-2-chlorotoluene | Sulfited Platinum Catalyst, H₂ | High yield (95%) in methanol. | researchgate.net |

| 3-Chloro-5-nitrotoluene (precursor) | t-Butyl hypochlorite | Chlorination of 2-methyl-4-nitroaniline (B30703) in a neutral condition. | googleapis.com |

| 3-Chloro-2-methylaniline | Sulfur, Sodium Bicarbonate | Uses cheap, non-toxic sulfur as a reducing agent. | google.com |

Process Intensification and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scalability to ensure safety, efficiency, and economic viability. For the synthesis of this compound and its analogues, several factors are crucial.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and stirring speed is essential for large-scale production. For the solvent-free hydrogenation of 2-chloro-6-nitrotoluene, favorable conditions were identified as a temperature of 353 K (80 °C) and a hydrogen pressure of 1 MPa. nih.gov In another process, the reduction of 2-chloro-5-nitro-toluene with iron filings was carried out at 100 °C. researchgate.net

Process Design: For large-scale aniline production via nitrobenzene (B124822) hydrogenation, both gas-phase and liquid-phase processes are utilized. Gas-phase processes often employ fixed-bed multitubular reactors to manage the highly exothermic nature of the reaction. uc.pt Liquid-phase processes, which are also common, may involve slurry reactors. researchgate.net The development of continuous flow processes offers significant advantages in terms of safety, heat management, and process control, especially when dealing with potentially hazardous reactions or intermediates. nih.gov Chemoenzymatic synthesis in continuous flow has also been explored as a green alternative to traditional hydrogenation, avoiding high-pressure hydrogen and precious-metal catalysts. nih.gov

Safety and Environmental Impact: The choice of reagents and solvents has significant implications for the safety and environmental footprint of the process. The use of water as a solvent and cheaper, less toxic reducing agents like iron powder or sulfur contributes to a greener process. google.comgoogle.com The potential for dehalogenation not only reduces yield but can also lead to the formation of undesirable and potentially toxic byproducts, making the development of highly selective catalysts a key consideration for industrial application. google.com

The table below outlines key considerations for the scalability of aniline synthesis.

| Process Aspect | Consideration | Example/Relevance | Reference |

|---|---|---|---|

| Process Type | Batch vs. Continuous Flow | Continuous flow offers better control and safety for exothermic hydrogenations. | nih.gov |

| Reaction Temperature | Optimization for rate and selectivity | Hydrogenation of 2-chloro-6-nitrotoluene optimized at 80 °C. | nih.gov |

| Reaction Pressure | Impact on reaction rate and gas solubility | 1 MPa H₂ pressure found favorable for Pd/C catalyzed hydrogenation. | nih.gov |

| Green Chemistry | Solvent and reagent choice | Use of water as a solvent and iron powder as a reducing agent. | google.com |

| Reactor Design | Heat management for exothermic reactions | Fixed-bed multitubular reactors are used for gas-phase industrial aniline production. | uc.pt |

Reactivity and Chemical Transformations of 2 Chloro 3 Fluoro 6 Methylaniline

Electrophilic Aromatic Substitution Reactions on the 2-Chloro-3-fluoro-6-methylaniline Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the attack of an electron-seeking species (an electrophile) on the electron-rich aromatic ring. byjus.com The rate and regioselectivity (the position of attack) of the substitution are determined by the existing substituents on the ring. ulisboa.pt

The directing effects of the substituents on the this compound ring are crucial for predicting the outcome of electrophilic substitution. The amine group (-NH₂) is a powerful activating group and a strong ortho- and para-director due to its ability to donate its lone pair of electrons into the ring via resonance. byjus.com Similarly, the methyl group (-CH₃) is an activating group and an ortho-, para-director through an inductive effect. ulisboa.pt Conversely, the halogen substituents (chloro- and fluoro-) are deactivating groups due to their electron-withdrawing inductive effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org

In this compound, the positions open for substitution are C4 and C5. The directing effects of the existing groups are as follows:

Amine (-NH₂ at C1): Directs ortho (C2, C6 - both blocked) and para (C4). This strongly favors substitution at the C4 position.

Chloro (-Cl at C2): Directs ortho (C3 - blocked) and para (C5).

Fluoro (-F at C3): Directs ortho (C2, C4) and para (C6 - blocked). This favors substitution at the C4 position.

Methyl (-CH₃ at C6): Directs ortho (C5) and para (C3 - blocked).

The combined influence points towards a complex regioselectivity. The powerfully activating -NH₂ group strongly directs the electrophile to the C4 position. The -F group also directs to C4. The -Cl and -CH₃ groups direct to the C5 position. In such competitive scenarios, the most strongly activating group typically governs the position of substitution. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the strongly activating amine group and ortho to the fluoro group.

| Substituent | Position | Type | Directing Effect |

| Amine | C1 | Activating | Ortho, Para |

| Chloro | C2 | Deactivating | Ortho, Para |

| Fluoro | C3 | Deactivating | Ortho, Para |

| Methyl | C6 | Activating | Ortho, Para |

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. lumenlearning.com

Nitration: This reaction typically involves a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.org When nitrating anilines, the strong acidic conditions can protonate the amine group to form an anilinium ion (-NH₃⁺). byjus.com This ion is a strong deactivator and a meta-director. To avoid this and to protect the amine group from oxidation by nitric acid, the amine is often first acylated (e.g., with acetic anhydride) to form an amide. rsc.org The resulting acetamido group is still an ortho-, para-director but is less activating than the amine, allowing for more controlled nitration. Following the nitration step, the acyl group can be removed by hydrolysis to regenerate the amine. rsc.org For this compound, this protection strategy would be essential for achieving substitution at the C4 position.

Sulfonation: This reaction is typically carried out using fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to introduce a sulfonic acid group (-SO₃H). byjus.com Similar to nitration, the amine group in aniline (B41778) reacts vigorously with sulfuric acid to form anilinium hydrogen sulfate. byjus.com Heating this salt leads to the formation of sulfanilic acid. The reaction is reversible. Given the substituents on this compound, sulfonation would also be expected to occur primarily at the C4 position, para to the amine group.

Nucleophilic Aromatic Substitution Reactions of Halogen Substituents in this compound

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. masterorganicchemistry.com Unlike EAS, this reaction is favored by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org

The most common mechanism for NAS is the addition-elimination (SₙAr) mechanism. libretexts.org This is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the rate-determining step because it involves the disruption of the ring's aromaticity. libretexts.org

Elimination: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. libretexts.org

In this compound, there are two potential leaving groups: the chloride at C2 and the fluoride (B91410) at C3. While the C-F bond is stronger than the C-Cl bond, fluoride is a better leaving group in the context of SₙAr reactions. This is because fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the initial attack by the nucleophile (the rate-determining step). nih.gov Therefore, if NAS were to occur, displacement of the fluoride at C3 would be kinetically favored over the chloride at C2, assuming the ring is sufficiently activated. Kinetic studies on related halo-nitroaromatics have shown that the reaction rates are highly dependent on the nature of the nucleophile and the substituents on the ring. koreascience.kr

The success of a nucleophilic aromatic substitution reaction is highly dependent on the stabilization of the negatively charged Meisenheimer complex. Electron-withdrawing groups at the ortho and para positions stabilize this intermediate through resonance, thereby accelerating the reaction. libretexts.org

The substituents on the this compound ring are primarily electron-donating. The amine (-NH₂) and methyl (-CH₃) groups donate electron density to the ring, which would destabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com This destabilization significantly increases the activation energy for the reaction, making nucleophilic aromatic substitution very difficult under standard conditions. Consequently, the amine and methyl groups strongly deactivate the ring towards NAS. For displacement to occur, harsh reaction conditions or the use of a transition-metal catalyst would likely be necessary. nih.gov

Modifications at the Amine Functionality of this compound

The primary amine group (-NH₂) is a versatile functional group that can undergo a wide range of chemical transformations. These reactions allow for the synthesis of a diverse array of derivatives.

Common modifications include:

Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) yields the corresponding acetamide. This transformation is often used as a protecting group strategy in reactions like nitration. rsc.org

Alkylation/Arylation: The amine can act as a nucleophile to react with alkyl halides or be used in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form secondary or tertiary amines.

Diazotization: In the presence of nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures, the primary aromatic amine is converted into a diazonium salt (-N₂⁺). google.com This diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents through Sandmeyer or related reactions. This allows for the introduction of groups such as -Cl, -Br, -CN, -OH, and -H. google.com

| Reaction Type | Reagent(s) | Product Functional Group |

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide (-NHCOR) |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |

| Sandmeyer (from Diazonium Salt) | CuCl / CuBr / CuCN | Aryl Chloride/Bromide/Nitrile |

Acylation and Alkylation Reactions for Derivative Synthesis

The amino group of this compound is the primary site for acylation and alkylation reactions. These transformations are fundamental for creating a variety of derivatives, such as amides and secondary or tertiary amines, which are common precursors in the development of pharmaceuticals and agrochemicals.

Acylation typically involves reacting the aniline with an acylating agent like an acid chloride or anhydride. This reaction forms a stable amide linkage. For instance, the reaction of an aniline with acetyl chloride in the presence of a base would yield an acetanilide. While specific studies on the acylation of this compound are not prevalent in the literature, the general reactivity of anilines suggests it would readily undergo this transformation. The electronic and steric effects of the ortho-methyl and ortho-chloro groups may influence the reaction rate but are not expected to prevent it.

Alkylation introduces an alkyl group onto the nitrogen atom. This can be more challenging to control than acylation, as over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts can occur. The synthesis of secondary amines is often achieved through reductive amination, where the aniline is first reacted with an aldehyde or ketone to form an imine, which is then reduced. A patent for the synthesis of the drug Dasatinib, for example, involves the connection of 2-chloro-6-methylaniline (B140736) with another molecule, a process demonstrating a C-N bond formation that is analogous to alkylation. unifiedpatents.com

Table 1: Representative Acylation and Alkylation Reactions of Anilines This table illustrates general transformations applicable to anilines; specific yields for this compound may vary.

| Reaction Type | Reactant | Reagent | Typical Product |

|---|---|---|---|

| Acylation | Aniline | Acetyl Chloride / Base | N-Arylacetamide |

| Acylation | Aniline | Acetic Anhydride | N-Arylacetamide |

| Alkylation (Reductive Amination) | Aniline + Aldehyde/Ketone | Reducing Agent (e.g., NaBH4) | N-Alkyl- or N,N-Dialkylaniline |

Diazotization and Subsequent Conversion to Other Functional Groups

Diazotization is a powerful transformation for aromatic amines, converting the amino group into a highly versatile diazonium salt (Ar-N₂⁺). chemicalnote.comyoutube.com This intermediate can then be replaced by a wide array of functional groups in what are known as Sandmeyer or related reactions. This process is crucial for introducing functionalities that are difficult to install directly onto the aromatic ring.

The reaction is typically carried out by treating the aniline with a source of nitrous acid (HNO₂), commonly generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. chemicalnote.com

While specific literature on the diazotization of this compound is scarce, extensive documentation exists for the closely related compound 2-chloro-6-methylaniline. It is reported that this compound can effectively undergo diazotization to introduce functional groups such as hydrazine (B178648), cyano, and various halogens (F, Cl, Br) onto the aromatic ring. guidechem.comgoogle.comchemicalbook.com Given the similar electronic and steric environment, this compound is expected to react analogously.

Once the diazonium salt of this compound is formed, it can be converted as follows:

To a Cyano Group (-CN): Treatment with copper(I) cyanide (CuCN) in a Sandmeyer reaction would yield 2-Chloro-3-fluoro-6-methylbenzonitrile.

To Halogens (-F, -Cl, -Br, -I): The Sandmeyer reaction (using CuCl or CuBr) or the Schiemann reaction (using HBF₄ for fluorine) allows for the replacement of the diazonium group with a halogen. This is particularly useful for introducing iodine or an additional fluorine atom.

To a Hydrazine Group (-NHNH₂): Reduction of the diazonium salt, for example with stannous chloride (SnCl₂), would produce the corresponding arylhydrazine derivative.

Table 2: Potential Functional Group Conversions via Diazotization Based on established reactions for aromatic amines.

| Target Functional Group | Key Reagent | Reaction Name | Potential Product |

|---|---|---|---|

| -Cl | CuCl / HCl | Sandmeyer Reaction | 1,2-Dichloro-3-fluoro-6-methylbenzene |

| -Br | CuBr / HBr | Sandmeyer Reaction | 2-Bromo-1-chloro-3-fluoro-6-methylbenzene |

| -CN | CuCN / KCN | Sandmeyer Reaction | 2-Chloro-3-fluoro-6-methylbenzonitrile |

| -F | HBF4, then heat | Schiemann Reaction | 1-Chloro-2,3-difluoro-4-methylbenzene |

| -I | KI | - | 1-Chloro-2-fluoro-3-iodo-4-methylbenzene |

| -OH | H2O, H₂SO₄, heat | - | 2-Chloro-3-fluoro-6-methylphenol |

Metal-Catalyzed Coupling Reactions Involving this compound

The halogen substituents on this compound, particularly the chlorine atom, serve as handles for metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki, Sonogashira, and Heck Coupling Strategies with Halogenated Aryl Anilines

Palladium-catalyzed coupling reactions provide a powerful means to build molecular complexity from halogenated anilines. For a substrate like this compound, the chlorine atom can participate in these reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. wikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with a boronic acid or ester to form a C-C bond. wikipedia.org To functionalize this compound, it would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. rsc.orgrsc.org While challenging, successful Suzuki couplings of other ortho-haloanilines have been reported, often requiring specialized ligands to achieve good yields. rsc.orgrsc.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgsynarchive.comyoutube.com The reaction is co-catalyzed by palladium and copper salts. nih.gov It is a highly effective method for synthesizing arylalkynes. The reactivity of polychlorinated aromatic compounds in Sonogashira reactions has been demonstrated, suggesting this pathway is feasible for this compound. nih.gov Alternatively, the aniline can be converted to a diazonium salt, which can then undergo an in-situ Sonogashira coupling. wikipedia.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org The reaction tolerates a wide variety of functional groups. youtube.com Studies on cascade reactions involving an initial amination followed by an intramolecular Heck reaction have been used to synthesize indoles from o-haloanilines, demonstrating the utility of this reaction class for building complex heterocyclic structures from aniline precursors. nih.gov

C-N and C-C Bond Formation Methodologies

Beyond the classic named reactions, there are broader methodologies for forming C-N and C-C bonds that are applicable to this compound.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. This would involve reacting the chloro-group of this compound (or a derivative) with another amine. More directly, the existing amino group of this compound can act as the nucleophile, reacting with other aryl halides to form diarylamines. The synthesis of unsymmetrical hydrazines through the reductive coupling of nitroarenes and anilines is another advanced method for N-N bond formation. nih.gov

C-C Bond Formation: Benzannulation reactions represent a powerful strategy for constructing new aromatic rings. For example, a three-component reaction can be used to synthesize meta-substituted anilines from 1,3-diketones and amines, building a new ring onto the existing amine. beilstein-journals.org While this would modify the core structure significantly, it highlights a C-C bond-forming strategy that starts with the aniline functionality itself rather than the halogen.

Table 3: Overview of Metal-Catalyzed Coupling Reactions General strategies applicable to halogenated anilines.

| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester | Aryl-Aryl, Aryl-Vinyl | Pd Catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira | Terminal Alkyne | Aryl-Alkyne | Pd Catalyst, Cu(I) Salt, Base |

| Heck | Alkene | Aryl-Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base |

| Buchwald-Hartwig | Amine | Aryl-Nitrogen | Pd Catalyst, Ligand, Base |

Derivatization and Synthetic Utility of 2 Chloro 3 Fluoro 6 Methylaniline in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

2-Chloro-3-fluoro-6-methylaniline serves as a crucial starting material in the multi-step synthesis of more intricate organic molecules. Its structure, featuring chloro, fluoro, methyl, and amino groups on a benzene (B151609) ring, offers multiple reaction sites for derivatization. This allows for the strategic introduction of additional functionalities and the construction of complex molecular architectures.

One of the notable applications of related anilines is in the synthesis of biologically active compounds. For instance, the analogous compound 2-chloro-6-methylaniline (B140736) is a key intermediate in the preparation of dasatinib, a tyrosine kinase inhibitor used in cancer therapy. google.combiosynth.com This highlights the importance of substituted anilines in medicinal chemistry. The synthesis of such complex molecules often involves a series of reactions, including diazotization, which allows for the replacement of the amino group with other functionalities like hydrazine (B178648), nitro, cyano, or halogen groups. google.com

The chlorination of substituted anilines is a common method to introduce further complexity. For example, the chlorination of 3-fluoro-2-methylaniline (B146951) with N-chlorosuccinimide (NCS) in polar solvents like N,N-dimethylformamide leads to the formation of 4-chloro-3-fluoro-2-methylaniline (B3081105) as the major regioisomer. iucr.org This specific chlorination pattern is crucial for building more elaborate structures. The resulting polysubstituted aromatic compounds are valuable high-value synthetic intermediates. iucr.org

Furthermore, the synthesis of compounds like 2,6-dichloro-3-methylaniline (B30944) from 3-methylaniline involves a sequence of N-acetylation, chlorosulfonation, amination, deacetylation, chlorination, and hydrolysis, demonstrating the multi-step transformations that these anilines can undergo to yield complex products. researchgate.net Such synthetic routes underscore the role of substituted anilines as foundational molecules in organic synthesis.

Table 1: Examples of Complex Molecules Synthesized from Aniline (B41778) Derivatives

| Starting Material | Reagents/Conditions | Product | Application/Significance |

| 3-methylaniline | Acetic anhydride (B1165640), chlorosulfonic acid, ammonia, HCl, NaClO3 | 2,6-dichloro-3-methylaniline | Intermediate for further synthesis researchgate.net |

| 3-fluoro-2-methylaniline | N-chlorosuccinimide (NCS) in DMF | 4-chloro-3-fluoro-2-methylaniline | High-value synthetic intermediate iucr.org |

| 2-chloro-6-methylaniline | Various | Dasatinib | Tyrosine kinase inhibitor google.combiosynth.com |

Precursor for the Development of Heterocyclic Compounds and Scaffolds

The amino group of this compound provides a reactive handle for the construction of various heterocyclic systems, which are integral components of many pharmaceuticals and functional materials. The strategic placement of the chloro, fluoro, and methyl groups influences the reactivity and regioselectivity of cyclization reactions.

A common strategy involves the condensation of the aniline with other molecules to form fused ring systems. For example, 2-chloroquinoline-3-carbaldehydes, which can be derived from aniline precursors, react with various nucleophiles to generate a wide array of fused heterocyclic compounds. nih.gov Reactions with reagents like phenylhydrazine (B124118) can lead to the formation of pyrazolo[3,4-b]quinolines. nih.gov Similarly, multicomponent reactions involving substituted anilines, 2-chloro-3-formylquinolines, and 2-mercaptoacetic acid can yield quinolinyl-thiazolidinones. nih.gov

The synthesis of benzoxazinones is another area where aniline derivatives are crucial. For instance, 6-iodo-2-isopropyl-4H-3,1-benzoxazin-4-one, synthesized from an anthranilic acid precursor, serves as a building block for various other heterocyclic compounds through reactions with reagents like diethylmalonate and sodium azide. researchgate.net Although not a direct derivative of this compound, this illustrates a common synthetic pathway for creating heterocyclic scaffolds from substituted anilines.

The versatility of aniline derivatives as precursors for heterocyclic synthesis is further demonstrated by the reaction of 2-carboxy-1-alkylindole-3-acetic acid anhydrides with S-methylisothiosemicarbazide to form complex indolo[3',2':4,5]pyrido[1,2-b]-s-triazol-5-ones. researchgate.net These examples highlight the broad utility of the aniline functional group in constructing diverse and complex heterocyclic frameworks.

Table 2: Heterocyclic Scaffolds Derived from Aniline Precursors

| Aniline Derivative/Precursor | Reaction Partner(s) | Resulting Heterocycle | Reference |

| Substituted Anilines | 2-chloro-3-formylquinolines, 2-mercaptoacetic acid | Quinolinyl-thiazolidinones | nih.gov |

| 2-chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | nih.gov |

| 2-carboxy-1-alkylindole-3-acetic acid anhydrides | S-methylisothiosemicarbazide | 5,11-dihydro-6-methyl-2-methylthioindolo[3′,2′:4,5]pyrido[1,2-b]-s-triazol-5-one | researchgate.net |

Application in the Construction of Advanced Chemical Structures for Research Purposes

This compound and its derivatives are valuable tools for constructing advanced chemical structures intended for a variety of research applications. The specific substitution pattern allows for fine-tuning of the electronic and steric properties of the resulting molecules, which is critical for studies in materials science, medicinal chemistry, and chemical biology.

The synthesis of fluoromethyl-containing analogs of the antitumor alkaloid luotonin A, for example, utilizes substituted anilines as key building blocks. acs.org This research aims to create novel compounds with potentially improved biological activity. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

Furthermore, ortholithiation is a powerful technique for the functionalization of aromatic rings. A practical, large-scale synthesis of 2-chloro-6-methylaniline has been developed based on the ortholithiation of N-pivaloyl-2-chloroaniline. acs.org This method allows for the regioselective introduction of a methyl group, demonstrating how specific isomers of substituted anilines can be accessed for research purposes.

The study of cocrystallization is another area where these compounds are relevant. For instance, the chlorination of 3-fluoro-2-methylaniline with N-chlorosuccinimide resulted in a product that cocrystallized with succinimide. iucr.org The resulting crystal structure was stabilized by N—H⋯O hydrogen-bonding and π–π stacking interactions. iucr.org Such studies are important for understanding intermolecular forces and for the design of new solid-state materials.

Table 3: Research Applications of Advanced Structures from Aniline Derivatives

| Research Area | Synthetic Strategy | Resulting Structure/Application | Reference |

| Medicinal Chemistry | Synthesis of fluoromethyl-containing analogs | Analogs of the antitumor alkaloid luotonin A | acs.org |

| Synthetic Methodology | Ortholithiation of N-pivaloyl-2-chloroaniline | Practical synthesis of 2-chloro-6-methylaniline | acs.org |

| Crystal Engineering | Cocrystallization with succinimide | Study of intermolecular interactions (hydrogen bonding, π–π stacking) | iucr.org |

Computational and Theoretical Studies on 2 Chloro 3 Fluoro 6 Methylaniline

Quantum Chemical Calculations (e.g., DFT, ab initio) for Molecular Geometry and Electronic Structure

Detailed quantum chemical calculations are a cornerstone of modern chemical research, providing profound insights into the fundamental properties of molecules. However, specific studies applying these methods to 2-Chloro-3-fluoro-6-methylaniline are not present in the available literature. Such studies would be invaluable for understanding the interplay of the chloro, fluoro, and methyl substituents on the aniline (B41778) scaffold.

Energy Minimization and Conformational Analysis

A comprehensive conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been documented. This type of analysis is crucial for understanding the molecule's flexibility and its preferred three-dimensional structure, which in turn influences its reactivity and interactions.

Frontier Molecular Orbital (FMO) Theory Applications

The application of Frontier Molecular Orbital (FMO) theory to this compound, which would involve the calculation and analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported. These calculations are essential for predicting the molecule's reactivity, its behavior in chemical reactions, and its electronic properties, such as its ionization potential and electron affinity.

Analysis of Charge Distribution and Electrostatic Potentials

There are no available studies detailing the charge distribution and electrostatic potential of this compound. Such an analysis would reveal the electron density distribution across the molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Elucidation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of reaction energy profiles. However, the application of these methods to the synthesis or reactions of this compound has not been specifically described in published research.

Energetic Profiles of Key Synthetic Steps

Detailed energetic profiles for the key synthetic steps involved in the preparation of this compound are not available in the scientific literature. Such profiles, typically generated through computational modeling, would provide critical information on the feasibility of reaction pathways, the stability of intermediates, and the heights of activation barriers, thereby aiding in the optimization of synthetic routes.

Computational Prediction of Regioselectivity and Stereoselectivity

There are no published computational studies that predict the regioselectivity or stereoselectivity of reactions involving this compound. Given the substituted nature of the aromatic ring, computational predictions would be highly valuable in understanding how the electronic and steric effects of the chloro, fluoro, and methyl groups direct the outcome of chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Studies (limited to chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its activity. In the context of chemical reactivity for a molecule like this compound, QSAR studies aim to predict how the compound will behave in chemical reactions based on its molecular features. This is particularly relevant for understanding its potential as a chemical intermediate, its environmental fate, and its interactions in biological systems.

Key Principles of QSAR for Aniline Reactivity:

The chemical reactivity of substituted anilines, particularly their nucleophilicity and basicity, is significantly influenced by the nature and position of the substituents on the benzene (B151609) ring. chemistrysteps.com Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, thereby enhancing basicity and nucleophilicity. doubtnut.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, leading to reduced basicity and nucleophilicity. doubtnut.com

For this compound, the substituents are:

Chloro (Cl): An electron-withdrawing group through its inductive effect, but a weak deactivator in electrophilic aromatic substitution due to resonance.

Fluoro (F): The most electronegative element, it is a strong electron-withdrawing group via induction.

Methyl (CH₃): An electron-donating group through hyperconjugation and inductive effects.

Hammett Equation and Substituent Effects:

A common approach in QSAR for aromatic compounds is the use of the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. The equation is:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted compound (aniline in this case).

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

The Hammett substituent constant, σ, is a key descriptor in QSAR studies of anilines. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 1: Hammett (σ) and pKa Values for Selected Monosubstituted Anilines

| Substituent | Position | Hammett Constant (σ) | pKa of Conjugate Acid |

| -H | - | 0.00 | 4.60 |

| -CH₃ | meta | -0.07 | 4.72 |

| -CH₃ | para | -0.17 | 5.08 |

| -Cl | meta | 0.37 | 3.52 |

| -Cl | para | 0.23 | 3.98 |

| -F | meta | 0.34 | 3.51 |

| -F | para | 0.06 | 4.65 |

Data is illustrative and sourced from common physical organic chemistry tables.

From the table, it is evident that electron-donating groups like methyl increase the pKa (making the aniline more basic), while electron-withdrawing groups like chloro and fluoro decrease the pKa (making it less basic). The position of the substituent also plays a crucial role.

Predicted Reactivity of this compound:

Based on the principles of QSAR and the known effects of its substituents, the chemical reactivity of this compound can be inferred:

Basicity and Nucleophilicity: The presence of two strong electron-withdrawing groups, chloro and fluoro, at positions 2 and 3 respectively, is expected to significantly decrease the electron density on the aniline nitrogen. While the methyl group at position 6 is electron-donating, its effect is likely to be outweighed by the two halogens. Therefore, this compound is predicted to be a significantly weaker base and nucleophile than aniline itself.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director. However, the presence of the deactivating chloro and fluoro groups will make the ring less susceptible to electrophilic attack compared to aniline. The substitution pattern will be directed by the combined influence of the amino and methyl groups, likely favoring the remaining open positions on the ring.

Computational Descriptors in QSAR:

Modern QSAR studies often employ a wide range of computationally derived molecular descriptors to build more sophisticated models. For aniline reactivity, these can include:

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure of a molecule. researchgate.net Relevant descriptors include:

Atomic charges on the nitrogen atom: A more negative charge generally correlates with higher basicity and nucleophilicity. researchgate.net

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

Dipole moment: This can influence interactions with polar reagents and solvents.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and can encode information about its size, shape, and branching.

Steric Descriptors: These quantify the bulkiness of the substituents, which can be important in reactions where the transition state is sterically hindered.

Table 2: Illustrative Computational Descriptors for Aniline and Substituted Anilines

| Compound | Predicted Nitrogen Charge (e) | Predicted HOMO Energy (eV) | Predicted Dipole Moment (D) |

| Aniline | -0.85 | -5.5 | 1.5 |

| 4-Chloroaniline | -0.82 | -5.7 | 2.9 |

| 4-Fluoroaniline | -0.83 | -5.6 | 2.8 |

| 4-Methylaniline | -0.87 | -5.3 | 1.7 |

These values are for illustrative purposes to demonstrate trends and are not from specific experimental or computational studies on these exact molecules.

The trends in this illustrative table are consistent with the principles discussed: electron-withdrawing groups decrease the negative charge on the nitrogen and lower the HOMO energy, while electron-donating groups have the opposite effect.

Advanced Spectroscopic Characterization for Structural and Mechanistic Research of 2 Chloro 3 Fluoro 6 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a substituted aniline (B41778) like 2-Chloro-3-fluoro-6-methylaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of atomic connectivity and spatial relationships.

¹H and ¹³C NMR for Connectivity and Functional Group Assignment

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the amine (–NH₂), methyl (–CH₃), and aromatic protons. The amine protons typically appear as a broad singlet, the methyl protons as a sharp singlet, and the two aromatic protons (at positions 4 and 5) as multiplets due to coupling with each other and with the fluorine atom. For the closely related compound 2-chloro-6-methylaniline (B140736), the methyl protons appear at approximately 2.20 ppm, the amine protons at 4.01 ppm, and the aromatic protons in the range of 6.65–7.15 ppm. researchgate.net The introduction of an electronegative fluorine atom at the C-3 position is expected to shift the signals of the adjacent aromatic protons (H-4 and H-5) downfield.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct carbon signals are anticipated: one for the methyl group and six for the aromatic ring. The chemical shifts are significantly influenced by the attached substituents (–NH₂, –Cl, –F, –CH₃). In the analogue 2-chloro-6-methylaniline, aromatic carbon signals are observed between 118.5 and 141.4 ppm. researchgate.net For the title compound, the carbon atoms bonded to the electronegative chlorine (C-2) and fluorine (C-3) atoms will show characteristic shifts and C-F coupling, which is crucial for confirming their positions.

Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar aniline derivatives.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| –CH₃ | ~2.2 | ~18-22 |

| –NH₂ | ~3.5-4.5 (broad) | - |

| H-4 | ~6.8-7.2 | ~120-125 |

| H-5 | ~6.7-7.1 | ~115-120 |

| C-1 | - | ~140-145 |

| C-2 | - | ~118-123 (¹JCF coupling) |

| C-3 | - | ~150-160 (¹JCF coupling) |

| C-4 | - | ~120-125 |

| C-5 | - | ~115-120 |

| C-6 | - | ~125-130 |

Note: The table presents estimated values. Actual experimental values may vary based on solvent and experimental conditions.

¹⁹F NMR for Confirmation of Fluorine Substitution Pattern

¹⁹F NMR is a highly sensitive and specific technique for identifying fluorine-containing compounds. wikipedia.org Since ¹⁹F is 100% naturally abundant and has a spin of ½, it provides clear signals with a wide chemical shift range, making it an excellent probe for structural analysis. nih.gov

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-3 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will exhibit spin-spin coupling with adjacent protons, primarily the ortho proton (H-4) and the meta proton (H-5). This coupling pattern (a doublet of doublets) would be invaluable for confirming the regiochemistry of the fluorine substituent on the aromatic ring. wikipedia.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

While 1D NMR provides essential data, 2D NMR experiments are necessary to unambiguously connect the atoms within the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak in the COSY spectrum would be observed between the aromatic protons H-4 and H-5, confirming their adjacent positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). pressbooks.pub An HSQC spectrum would show correlations for the methyl protons to the methyl carbon, H-4 to C-4, and H-5 to C-5. This is the most reliable method for assigning protonated carbon resonances. diva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). youtube.com HMBC is crucial for piecing together the entire molecular skeleton, especially for connecting quaternary carbons (those without attached protons) to the rest of the structure. Key expected HMBC correlations for this compound include:

From the methyl protons (–CH₃) to the ring carbons C-6 and C-1.

From the aromatic proton H-4 to carbons C-2, C-3, C-5, and C-6.

From the aromatic proton H-5 to carbons C-1, C-3, and C-4.

From the amine protons (–NH₂) to carbons C-1 and C-2.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Analysis

Assignment of Characteristic Vibrational Modes

The FT-IR and FT-Raman spectra of this compound display a series of absorption bands corresponding to specific vibrational modes of its functional groups. The analysis of substituted anilines provides a basis for assigning these modes. nih.gov

N-H Vibrations: The amino (–NH₂) group gives rise to characteristic symmetric and asymmetric stretching vibrations, typically found in the 3300–3500 cm⁻¹ region. materialsciencejournal.org

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl (–CH₃) group is observed just below 3000 cm⁻¹.

C=C Ring Vibrations: The stretching vibrations of the aromatic ring carbons are typically observed in the 1400–1650 cm⁻¹ region. chemicalbook.com

Substituent Vibrations: The vibrations involving the substituents are critical for confirmation. The C-F stretching mode is expected to produce a strong absorption in the 1200-1350 cm⁻¹ region, while the C-Cl stretching vibration typically appears in the lower frequency range of 600–800 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (–CH₃) | 2850 - 3000 | Medium |

| C=C Aromatic Ring Stretch | 1400 - 1650 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium to Strong |

| C-F Stretch | 1200 - 1350 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Correlation with Theoretical Spectroscopic Data

To support and refine the assignment of experimental vibrational spectra, theoretical calculations are widely employed. Density Functional Theory (DFT) is a powerful computational method used to predict the geometric structure and vibrational frequencies of molecules. aip.orgresearchgate.net

For complex substituted anilines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can generate a theoretical vibrational spectrum. globalresearchonline.netnih.gov These calculated frequencies are often systematically higher than the experimental values due to the approximation of a harmonic potential. Therefore, they are typically scaled using specific factors to achieve better agreement with the experimental FT-IR and FT-Raman data. nih.gov Studies on various halogenated aniline derivatives have demonstrated that such scaled theoretical data correlate excellently with experimental findings, allowing for a more confident and detailed assignment of even complex vibrational modes that may overlap in the experimental spectra. materialsciencejournal.orgglobalresearchonline.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the determination of a compound's elemental composition, a critical step in distinguishing between isomers or other compounds with the same nominal mass.

For this compound, with the molecular formula C₇H₇ClFN, HRMS is essential to confirm its elemental composition. bldpharm.com The exact mass is calculated by summing the masses of the most abundant isotopes of its constituent elements. This experimental verification of the theoretical exact mass provides definitive evidence for the compound's molecular formula.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Calculated Exact Mass | 159.025105 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented further to generate a secondary mass spectrum. This process provides detailed structural information by revealing the molecule's fragmentation pathways. semanticscholar.orgnih.gov For substituted anilines, MS/MS is crucial for differentiating between isomers by identifying unique fragment ions. semanticscholar.org

While a specific experimental MS/MS spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on established chemical principles and the analysis of related structures. libretexts.orgreadchemistry.com The initial ionization would produce a molecular ion peak [M]⁺ at m/z 159. A characteristic feature would be the presence of an isotopic peak at M+2 (m/z 161) with an intensity approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the aromatic ring and the loss of substituents. readchemistry.commiamioh.edu Common fragmentations for this structure would include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of a methyl radical: [M - CH₃]⁺

Loss of small neutral molecules: such as hydrogen cyanide (HCN) following ring cleavage.

The analysis of these fragmentation pathways provides a structural fingerprint that can be used to confirm the identity of the compound.

| Proposed Fragment Ion | Mass Loss | Expected m/z | Notes |

|---|---|---|---|

| [C₇H₇FN]⁺ | Cl (35) | 124 | Loss of chlorine atom. |

| [C₆H₄ClFN]⁺ | CH₃ (15) | 144 | Loss of methyl radical. |

| [C₆H₄F]⁺ | CH₃, Cl, N | 95 | Represents the fluorophenyl cation after multiple losses. |

X-ray Crystallography for Solid-State Structure Determination and Regiochemistry Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial relationship between atoms, which is essential for confirming the exact regiochemistry of substituted aromatic rings. researchgate.netnih.gov

As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, the analysis of structurally similar compounds provides valuable insight into the expected structural features. cambridge.org

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···F bonds with neighboring molecules. These are often primary drivers of the crystal packing motif.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule (e.g., C-Cl···N). nih.gov

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.

The interplay of these forces determines the final, most thermodynamically stable, three-dimensional structure. exlibrisgroup.com

X-ray crystallography yields precise measurements of bond lengths and angles, offering a detailed view of the molecular geometry. This data reveals the influence of electron-donating (amine, methyl) and electron-withdrawing (chloro, fluoro) substituents on the aromatic ring's geometry. For instance, the C-C bonds within the aromatic ring might deviate slightly from the standard 1.39 Å found in benzene (B151609) due to substituent effects.

While experimental data for the title compound is unavailable, the table below lists the expected bond lengths based on typical values for similar chemical environments.

| Bond | Typical Bond Length (Å) |

|---|---|

| Aromatic C-C | ~1.39 |

| Aromatic C-N | ~1.40 |

| Aromatic C-Cl | ~1.74 |

| Aromatic C-F | ~1.35 |

| Aromatic C-CH₃ | ~1.51 |

Future Research Directions and Unexplored Avenues for 2 Chloro 3 Fluoro 6 Methylaniline

Development of Novel and Sustainable Synthetic Routes

Current synthetic approaches to substituted anilines often rely on multi-step procedures that may involve harsh conditions or expensive catalysts. Future research should prioritize the development of more efficient, economical, and environmentally benign methods for synthesizing 2-Chloro-3-fluoro-6-methylaniline.

Furthermore, the principles of "green chemistry" should be a guiding factor in developing new synthetic routes. This includes the use of water as a solvent, which has been successfully employed in the synthesis of related anilines, and the avoidance of hazardous reagents like tert-butyl lithium. google.com Research into catalytic systems that are robust, recyclable, and operate under mild conditions is also crucial. For example, exploring novel hydrogenation catalysts for the reduction of a precursor like 2-chloro-3-fluoro-6-nitrotoluene could offer a more sustainable alternative to traditional reduction methods. google.com

A summary of potential sustainable synthesis strategies is presented below:

| Strategy | Description | Potential Advantages | Reference |

| One-Pot Synthesis | Combining multiple reaction steps (e.g., diazotization, reduction) into a single procedure without isolating intermediates. | Reduced reaction time, lower solvent consumption, increased efficiency. | google.com |

| Green Solvents | Utilizing environmentally friendly solvents, such as water, to replace traditional volatile organic compounds. | Improved safety, reduced environmental impact, lower cost. | google.com |

| Alternative Reducing Agents | Employing cheaper and less hazardous reducing agents like iron powder instead of precious metal catalysts or hydrides. | Lower cost, enhanced safety, readily available reagents. | google.com |

| Catalytic Hydrogenation | Using advanced catalytic systems for the reduction of a nitro-precursor. | High yields, cleaner reaction profiles, potential for catalyst recycling. | google.com |

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is largely unexplored. Its structure, featuring an amino group and two different halogen atoms, suggests a rich and versatile chemistry that warrants investigation.

The amino group is a key functional handle that can be readily transformed. For example, diazotization reactions can be used to introduce a wide array of other functional groups, such as cyano, nitro, or additional halogens, onto the aromatic ring. google.com This would open up pathways to a diverse range of derivatives with potentially interesting biological or material properties.

The presence of both chloro and fluoro substituents offers opportunities for selective functionalization through cross-coupling reactions, a cornerstone of modern organic synthesis. Research should be directed at understanding the differential reactivity of the C-Cl and C-F bonds under various catalytic conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This would allow for the regioselective introduction of aryl, alkyl, or alkynyl groups, providing a powerful tool for molecular diversification.

Advanced Computational Modeling for Predictable Synthesis and Transformation

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can provide significant insights.

Density Functional Theory (DFT) studies, similar to those performed on related compounds like m-fluoroaniline, can be employed to characterize the structural and electronic properties of the molecule. researchgate.net Such studies can calculate key parameters like HOMO-LUMO energy levels, molecular electrostatic potential maps, and various reactivity descriptors. researchgate.net This information is invaluable for predicting the most likely sites for electrophilic and nucleophilic attack, understanding the molecule's stability, and anticipating its behavior in different chemical environments.